molecular formula C19H17N3O7 B2931092 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 444591-93-9

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2931092
CAS No.: 444591-93-9
M. Wt: 399.359
InChI Key: INVSUUGQNRHFIX-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound It is characterized by the presence of a cyano group, a hydroxy-nitrophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde.

    Introduction of the Hydroxy-Nitrophenyl Group: This step may involve nitration of a hydroxyphenyl compound followed by coupling with the enamide backbone.

    Addition of the Trimethoxyphenyl Group: This could be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and strong acids or bases.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include amines or other reduced derivatives.

    Substitution: Products will vary based on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide
  • (E)-2-cyano-N-(4-nitrophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

  • Structural Features : The presence of both hydroxy and nitro groups on the phenyl ring, along with the trimethoxyphenyl group, makes this compound unique.
  • Reactivity : The combination of functional groups may result in unique reactivity patterns compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c1-27-16-9-18(29-3)17(28-2)7-11(16)6-12(10-20)19(24)21-14-5-4-13(22(25)26)8-15(14)23/h4-9,23H,1-3H3,(H,21,24)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVSUUGQNRHFIX-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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